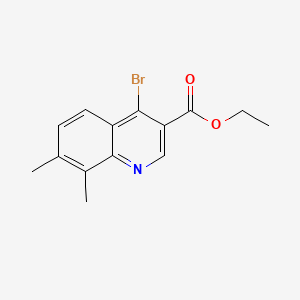![molecular formula C17H13ClO3S B578370 Methyl 5-(benzyloxy)-3-chlorobenzo[b]thiophene-2-carboxylate CAS No. 1259977-93-9](/img/structure/B578370.png)
Methyl 5-(benzyloxy)-3-chlorobenzo[b]thiophene-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-(benzyloxy)-3-chlorobenzo[b]thiophene-2-carboxylate is an organic compound that belongs to the class of benzo[b]thiophenes. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. The presence of a benzyloxy group and a chlorine atom on the benzo[b]thiophene ring enhances its chemical reactivity and potential biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(benzyloxy)-3-chlorobenzo[b]thiophene-2-carboxylate typically involves the following steps:
Formation of the benzo[b]thiophene core: This can be achieved through various methods such as the Gewald reaction, Paal-Knorr synthesis, or Fiesselmann synthesis.
Introduction of the benzyloxy group: This step usually involves the reaction of the benzo[b]thiophene derivative with benzyl alcohol in the presence of a base such as sodium hydride or potassium carbonate.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 5-(benzyloxy)-3-chlorobenzo[b]thiophene-2-carboxylate undergoes various chemical reactions, including:
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Amines, thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Amino or thiol derivatives
Wissenschaftliche Forschungsanwendungen
Methyl 5-(benzyloxy)-3-chlorobenzo[b]thiophene-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various biologically active molecules, including anticancer, anti-inflammatory, and antimicrobial agents.
Material Science: The compound is used in the development of organic semiconductors and light-emitting diodes (OLEDs).
Chemical Biology: It serves as a probe for studying biological processes and interactions at the molecular level.
Wirkmechanismus
The mechanism of action of Methyl 5-(benzyloxy)-3-chlorobenzo[b]thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The benzyloxy and chlorine groups enhance its binding affinity to target proteins, leading to modulation of their activity. The compound can inhibit or activate various enzymes and receptors, thereby exerting its biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl benzo[b]thiophene-2-carboxylate
- Methyl 5-chlorobenzo[b]thiophene-2-carboxylate
- Methyl 5-(tert-butyl)thiophene-2-carboxylate
Uniqueness
Methyl 5-(benzyloxy)-3-chlorobenzo[b]thiophene-2-carboxylate is unique due to the presence of both benzyloxy and chlorine substituents on the benzo[b]thiophene ring. This combination enhances its chemical reactivity and potential biological activity compared to other similar compounds .
Eigenschaften
IUPAC Name |
methyl 3-chloro-5-phenylmethoxy-1-benzothiophene-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClO3S/c1-20-17(19)16-15(18)13-9-12(7-8-14(13)22-16)21-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQQWWENFXLTIBB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=C(S1)C=CC(=C2)OCC3=CC=CC=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00856600 |
Source


|
| Record name | Methyl 5-(benzyloxy)-3-chloro-1-benzothiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00856600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1259977-93-9 |
Source


|
| Record name | Methyl 5-(benzyloxy)-3-chloro-1-benzothiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00856600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

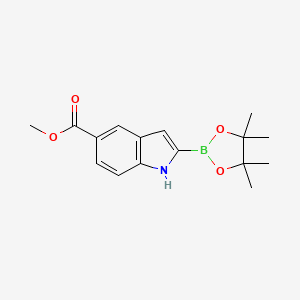





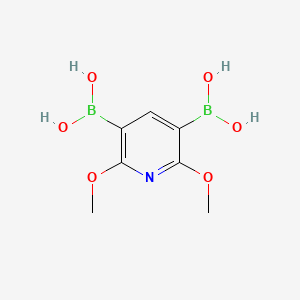
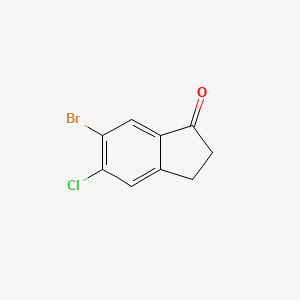

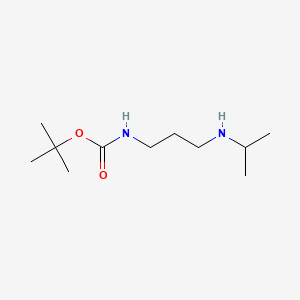
![6-methyl-2-[1-(4-methylphenyl)sulfonylpyrrol-2-yl]-1,3,6,2-dioxazaborocane-4,8-dione](/img/structure/B578306.png)
